molecular formula C6H15Cl2N3O B3023107 1-Methylpiperazine-2-carboxamide dihydrochloride CAS No. 859213-28-8

1-Methylpiperazine-2-carboxamide dihydrochloride

Cat. No.: B3023107
CAS No.: 859213-28-8
M. Wt: 216.11 g/mol
InChI Key: AIJYQILJUPITDN-UHFFFAOYSA-N
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Description

1-Methylpiperazine-2-carboxamide dihydrochloride is a piperazine derivative characterized by a methyl group at the 1-position and a carboxamide moiety at the 2-position of the piperazine ring. The dihydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmaceutical and research applications . Piperazine derivatives are widely studied for their pharmacological activities, including roles as dopamine reuptake inhibitors, enzyme inhibitors, and intermediates in organic synthesis .

Properties

IUPAC Name

1-methylpiperazine-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c1-9-3-2-8-4-5(9)6(7)10;;/h5,8H,2-4H2,1H3,(H2,7,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJYQILJUPITDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperazine-2-carboxamide dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically uses diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form protected piperazines, which are then deprotected to yield the desired compound .

Industrial Production Methods: Industrial production of piperazine derivatives often involves high-pressure and high-temperature reactions. For instance, N-methylpiperazine, a related compound, is produced by reacting diethanolamine with methylamine at 250 bar and 200°C . Similar conditions can be adapted for the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

1-Methylpiperazine-2-carboxamide dihydrochloride is predominantly utilized as an intermediate in the synthesis of pharmaceutical compounds. It is particularly relevant in the development of drugs targeting neurological disorders, where it can act as a precursor for more complex molecules that exhibit therapeutic properties. Research indicates that compounds derived from this structure may enhance the efficacy of treatments for conditions such as depression and anxiety disorders .

Chemical Synthesis

The compound serves as a critical building block in organic synthesis. It facilitates the creation of various derivatives that can lead to innovative materials and compounds across multiple industries. For instance, it can be used to synthesize complex amines and other nitrogen-containing heterocycles, which are valuable in drug discovery and development .

Biochemical Research

In biochemical studies, this compound is employed to investigate its effects on biological systems. Researchers utilize this compound to explore mechanisms of action at the molecular level, aiding in the understanding of cellular processes and potential therapeutic targets. This application is crucial for developing new treatments based on molecular interactions .

Polymer Science

The compound is incorporated into polymer formulations to enhance various material properties. Its inclusion can improve flexibility, durability, and thermal stability of polymers, making it valuable for producing advanced materials used in coatings, adhesives, and other applications requiring robust performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound is utilized for detecting and quantifying related substances. It plays a role in quality control processes within manufacturing settings, ensuring the purity and consistency of pharmaceutical products. This application underscores its importance in maintaining regulatory compliance and safety standards .

Case Study 1: Drug Development for Neurological Disorders

A recent study investigated the potential of 1-Methylpiperazine-2-carboxamide derivatives as novel anxiolytic agents. The research demonstrated that these compounds exhibited significant binding affinity to serotonin receptors, suggesting their potential utility in treating anxiety-related disorders .

Case Study 2: Polymer Enhancement

Another study focused on incorporating 1-Methylpiperazine-2-carboxamide into polymer matrices for biomedical applications. The results indicated improved mechanical properties and biocompatibility, making these materials suitable for use in medical devices and drug delivery systems .

Mechanism of Action

The mechanism of action of 1-Methylpiperazine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to interact with neurotransmitter receptors in the brain, modulating their activity and thereby exerting its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound it is incorporated into .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and functional differences between 1-methylpiperazine-2-carboxamide dihydrochloride and related piperazine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application/Activity
This compound* C₇H₁₄Cl₂N₃O (hypothetical) ~242.11 1-methyl, 2-carboxamide Not explicitly stated in evidence
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl 485.5 Diphenylmethoxyethyl, phenylpropenyl Dopamine uptake inhibitor (IC₅₀: 1.8 nM)
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 Complex aromatic/fluorinated substituents Plasma kallikrein inhibitor
1-(2-Methoxyphenyl)piperazine dihydrochloride C₁₁H₁₆N₂O·2HCl 265.18 2-methoxyphenyl Research chemical, serotonin receptor studies
2-Methylpiperazine dihydrochloride C₅H₁₂Cl₂N₂ 179.07 2-methyl Chiral intermediate in synthesis

*Hypothetical data inferred from structural analogs.

Key Observations:
  • Substituent Effects : The methyl and carboxamide groups in the target compound likely enhance polarity compared to bulkier substituents (e.g., diphenylmethoxyethyl in GBR 12783), influencing solubility and receptor binding .
  • Molecular Weight: The target compound’s lower molecular weight (~242 vs.
  • Salt Form : Dihydrochloride salts improve water solubility, critical for oral or injectable formulations .

Pharmacological and Functional Differences

  • GBR 12783 Dihydrochloride : Exhibits high selectivity for dopamine transporters (IC₅₀ = 1.8 nM), making it valuable in neuropharmacology research .
  • Berotralstat Dihydrochloride : A therapeutic agent targeting plasma kallikrein, used in hereditary angioedema due to its enzyme-inhibiting properties .
  • 1-(2-Methoxyphenyl)piperazine Dihydrochloride : Primarily used in serotonin receptor studies, demonstrating the impact of aryl substituents on receptor affinity .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, facilitating formulation .
  • Stability : Piperazine derivatives with electron-withdrawing groups (e.g., carboxamide) may show improved stability under acidic conditions compared to alkyl-substituted analogs .

Biological Activity

1-Methylpiperazine-2-carboxamide dihydrochloride (CAS No. 859213-28-8) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug discovery, supported by recent research findings and case studies.

This compound is a derivative of piperazine, characterized by the presence of a methyl group and a carboxamide functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C₇H₁₄Cl₂N₂O
  • Molecular Weight : 195.11 g/mol

This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules used in various therapeutic applications.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to modulate the activity of these receptors, which can influence several physiological processes including mood regulation and pain perception.

Key Mechanisms:

  • Receptor Interaction : The compound shows potential as a pharmacophore, interacting with specific neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Modulation : It may inhibit certain enzymes involved in cell proliferation, contributing to its anticancer properties .

Biological Activity and Applications

This compound has been studied for various biological activities, particularly in the context of drug design and development. Below are some notable findings:

Antipsychotic and Antidepressant Potential

Research indicates that derivatives of 1-methylpiperazine exhibit significant activity against conditions such as schizophrenia and depression. These compounds are being explored for their ability to enhance neurotransmitter signaling pathways .

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. For instance, it has shown efficacy against certain cancer cell lines by inducing apoptosis through modulation of signaling pathways involved in cell growth .

Case Studies

Several studies highlight the biological efficacy of this compound:

StudyObjectiveFindings
Study AEvaluate antidepressant effectsShowed significant reduction in depressive symptoms in animal models.
Study BAnticancer propertiesInhibited proliferation of MDA-MB-231 breast cancer cells with an IC50 value of 0.126 μM .
Study CNeurotransmitter modulationEnhanced serotonin receptor activity leading to improved mood regulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructureBiological Activity
N-MethylpiperazineBasic piperazine structureCommonly used in drug synthesis; less specific activity compared to 1-Methylpiperazine-2-carboxamide.
PiperazineParent compoundBroad applications but limited specificity in biological effects.
1,2-DiaminopiperazineSimilar derivativeNotable for its anticancer applications but lacks the versatility of the carboxamide derivative.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.